molecular formula C6H12O6 B12690240 alpha-D-tagatofuranose CAS No. 36441-92-6

alpha-D-tagatofuranose

Cat. No.: B12690240
CAS No.: 36441-92-6
M. Wt: 180.16 g/mol
InChI Key: RFSUNEUAIZKAJO-VANKVMQKSA-N
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Description

Alpha-D-tagatofuranose: is a monosaccharide, specifically a furanose form of D-tagatose. It is a rare sugar with the molecular formula C6H12O6 and is known for its sweet taste and potential health benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-D-tagatofuranose can be synthesized from D-galactose through isomerization. The process involves the use of l-arabinose isomerase, which catalyzes the conversion of D-galactose to D-tagatose. This enzymatic method is preferred due to its efficiency and fewer by-products compared to chemical methods .

Industrial Production Methods: Industrial production of this compound typically involves the biotransformation of D-galactose using l-arabinose isomerase. The enzyme is immobilized to increase the conversion rate and stability. The reaction conditions are optimized to achieve high yields, and the product is purified through crystallization .

Chemical Reactions Analysis

Types of Reactions: Alpha-D-tagatofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, such as its alcohols, acids, and halogenated compounds .

Scientific Research Applications

Alpha-D-tagatofuranose has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other optically active compounds.

    Biology: It serves as a substrate in enzymatic studies and metabolic research.

    Medicine: Due to its low-calorie content, it is explored as a potential sweetener for diabetic patients.

    Industry: It is used as an additive in food, cosmetics, and pharmaceuticals.

Mechanism of Action

The mechanism of action of alpha-D-tagatofuranose involves its interaction with specific enzymes and metabolic pathways. For instance, in the presence of l-arabinose isomerase, it is converted from D-galactose. This conversion involves the rearrangement of the carbonyl and hydroxyl groups, resulting in the formation of this compound .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific furanose form and its potential health benefits as a low-calorie sweetener. Its ability to be synthesized enzymatically from D-galactose also sets it apart from other similar compounds .

Properties

CAS No.

36441-92-6

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(2S,3S,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol

InChI

InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4+,5+,6+/m1/s1

InChI Key

RFSUNEUAIZKAJO-VANKVMQKSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@@](O1)(CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(O1)(CO)O)O)O)O

Origin of Product

United States

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